molecular formula C7H3ClN4O4 B183557 2-Chloro-5,6-dinitrobenzimidazole CAS No. 1849-05-4

2-Chloro-5,6-dinitrobenzimidazole

Cat. No. B183557
CAS RN: 1849-05-4
M. Wt: 242.57 g/mol
InChI Key: LPHPDNLKJSQDQG-UHFFFAOYSA-N
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Description

2-Chloro-5,6-dinitrobenzimidazole, also known as CDNBI, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. CDNBI is a yellow crystalline powder that is soluble in organic solvents.

Mechanism of Action

The mechanism of action of 2-Chloro-5,6-dinitrobenzimidazole is not fully understood. However, it is believed that this compound exerts its antitumor and antimicrobial effects by inhibiting the activity of certain enzymes. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have both positive and negative effects on biochemical and physiological processes. In cancer cells, this compound has been shown to induce apoptosis, which is a positive effect. However, this compound has also been shown to cause DNA damage and oxidative stress, which are negative effects. In microbial cells, this compound has been shown to inhibit the activity of certain enzymes, which is a positive effect.

Advantages and Limitations for Lab Experiments

2-Chloro-5,6-dinitrobenzimidazole has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. It is also stable under normal laboratory conditions. However, this compound has some limitations. It is toxic and must be handled with care. It is also not very soluble in water, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for research on 2-Chloro-5,6-dinitrobenzimidazole. One area of interest is the development of new antitumor and antimicrobial agents based on the structure of this compound. Another area of interest is the study of the environmental impact of this compound and its potential use as a soil remediation agent. Finally, further research is needed to fully understand the mechanism of action of this compound and its effects on biochemical and physiological processes.
Conclusion:
In conclusion, this compound is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. It can be synthesized relatively easily and has been studied for its antitumor and antimicrobial properties. However, it is toxic and must be handled with care. Further research is needed to fully understand the mechanism of action of this compound and its effects on biochemical and physiological processes.

Scientific Research Applications

2-Chloro-5,6-dinitrobenzimidazole has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, this compound has been shown to have antitumor and antimicrobial properties. In agriculture, this compound has been studied for its potential use as a herbicide. In environmental science, this compound has been studied for its ability to remove heavy metals from contaminated soil.

properties

CAS RN

1849-05-4

Molecular Formula

C7H3ClN4O4

Molecular Weight

242.57 g/mol

IUPAC Name

2-chloro-5,6-dinitro-1H-benzimidazole

InChI

InChI=1S/C7H3ClN4O4/c8-7-9-3-1-5(11(13)14)6(12(15)16)2-4(3)10-7/h1-2H,(H,9,10)

InChI Key

LPHPDNLKJSQDQG-UHFFFAOYSA-N

SMILES

C1=C2C(=CC(=C1[N+](=O)[O-])[N+](=O)[O-])N=C(N2)Cl

Canonical SMILES

C1=C2C(=CC(=C1[N+](=O)[O-])[N+](=O)[O-])N=C(N2)Cl

Other CAS RN

1849-05-4

Origin of Product

United States

Synthesis routes and methods

Procedure details

As represented in the following synthesis scheme, 10 g of 2-benzoimidazolone was heated and stirred in 100 mL of nitric acid (1.38) at 70° C. for 1 hour, followed by diluting with cold water, to thereby obtain yellow green 5,6-dinitro-2-benzoimidazolone (yield 76.5%). The thus obtained 5,6-dinitro-2-benzoimidazolone was refluxed in phosphorous oxychloride at 140° C. for 7 hours, followed by evaporating the excessive phosphorous oxychloride under reduced pressure, and neutralizing with an aqueous solution of sodium hydrogen carbonate, to thereby obtain yellow 5,6-dinitro-2-chlorobenzimidazole the 2-position of which was chloridized (yield 64.7%).
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5,6-dinitro-2-benzoimidazolone
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